Diethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N, Array, (C2H5)2NH | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | diethylamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethylamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14999-74-7 (perchlorate), 20726-63-0 (acetate), 26292-53-5 (sulfate), 6274-12-0 (hydrobromide), 660-68-4 (hydrochloride), 68109-72-8 (phosphate[1:1]) | |
| Record name | Diethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021909 | |
| Record name | Diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylamine appears as a clear colorless liquid with an ammonia-like odor. Density 5.9 lb / gal. Flash point -15 °F. A respiratory irritant. Corrosive to the eyes and skin. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with a fishy, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a fishy, ammonia-like odor. | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanamine, N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
131.9 °F at 760 mmHg (NTP, 1992), 55.5 °C, 55.00 to 58.00 °C. @ 760.00 mm Hg, 132 °F | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-20 °F (NTP, 1992), -20 °F, -22.99 °C (-9.38 °F) - closed cup, < -26 °C, closed cup, 5 °F open cup, Less than - 17.8 °C closed cup, -28 °C c.c., -15 °F | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, infinitely soluble /1X10+6 mg/L/ at 25 °C, Miscible with water, alcohol, Soluble in ether and carbon tetrachloride, Miscible with most organic solvents, For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page., Solubility in water: miscible, Miscible | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.708 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7056 g/cu cm at 20 °C, Critical density: 0.246 g/cc, Saturated liquid density: 44.090 lb/cu ft; liquid heat capacity: 0.601 Btu/lb-F; liquid thermal conductivity: 0.850 Btu-inch/hr-sq ft-F; saturated vapor pressure: 3.933 lb/sq in; saturated vapor density: 0.05059 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.71 | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air = 1), Relative vapor density (air = 1): 2.5, 2.53 | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
195 mmHg at 68 °F ; 200 mmHg at 70 °F (NTP, 1992), 237.0 [mmHg], 237 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 25.9, 192 mmHg | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-89-7, 71247-25-1 | |
| Record name | DIETHYLAMINE | |
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| Record name | DIETHYLAMINE | |
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| Record name | DIETHYLAMINE | |
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| Record name | Diethylamine | |
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Melting Point |
-58 °F (NTP, 1992), -50 °C, -58 °F | |
| Record name | DIETHYLAMINE | |
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Advanced Synthetic Methodologies for Diethylamine
Catalytic Pathways in Diethylamine Production and Optimization
The industrial synthesis of this compound predominantly involves the reaction of ethanol (B145695) and ammonia (B1221849) over various catalysts. atamanchemicals.com Researchers are continuously investigating new catalysts and optimizing reaction conditions to enhance selectivity and efficiency.
Alumina-Catalyzed Reaction of Ethanol and Ammonia: Mechanistic Studies and Process Enhancements
The reaction of ethanol and ammonia over an alumina (B75360) (Al₂O₃) catalyst is a well-established method for producing a mixture of ethylamine (B1201723), this compound, and triethylamine (B128534). atamanchemicals.comquora.com The reaction proceeds through a series of sequential alkylations where ammonia first reacts with ethanol to form ethylamine. Ethylamine then reacts with another ethanol molecule to produce this compound, which can further react to form triethylamine. quora.com
The reaction mechanism on alumina involves the catalyst's Lewis acid sites. quora.com Process enhancements often focus on controlling the reaction conditions, such as temperature and pressure, and the feed ratio of ethanol to ammonia to favor the formation of this compound over the other ethylamines. quora.com
Exploration of Emerging Catalytic Systems for Selective Amine Synthesis
The quest for higher selectivity in amine synthesis has led to the exploration of various novel catalytic systems. These include:
Supported Metal Catalysts: Nickel-based catalysts, such as those supported on silica (B1680970) or alumina, are used in the reaction of ethanol and ammonia to produce ethylamines. quora.com Researchers are also investigating other metals and supports to improve performance. For instance, NiₓAl nano-catalysts have shown high selectivity in the synthesis of N¹,N¹-diethyl-1,4-pentanediamine. mdpi.com
Zeolites: These microporous aluminosilicate (B74896) minerals are gaining attention as catalysts in amine synthesis due to their shape-selective properties. mdpi.com By controlling the pore size and acidity of the zeolite, it is possible to favor the formation of a specific amine. While much of the research has focused on methylamine (B109427) synthesis, the principles can be applied to this compound production. mdpi.com
Homogeneous Catalysts: Transition-metal complexes are being explored for various amination reactions. nih.gov For example, rhodium and palladium-based catalysts have been studied for hydroaminomethylation and oxidative amination of alkenes, respectively. acs.org While not yet standard for industrial this compound production from ethanol, these catalysts offer potential for highly selective transformations under milder conditions. nih.govacs.org
Separation and Purification Processes in this compound Manufacturing
The output of the primary reaction is a mixture of mono-, di-, and triethylamine, along with water, unreacted ethanol, and ammonia. google.com Efficient separation and purification are critical for obtaining high-purity this compound.
Distillation Kinetics and Phase Equilibria in Aqueous Solutions (e.g., Calcium Chloride Systems)
Distillation is a primary method for separating the ethylamine mixture. However, the separation of this compound from water is challenging due to their phase behavior. google.com Research into the distillation kinetics and phase equilibria of this compound-water systems is crucial for optimizing this process.
One area of investigation involves the use of salts, such as calcium chloride, to alter the phase equilibria. A study on the distillation of this compound from aqueous calcium chloride solutions found that increasing the salt concentration beyond 27-28% by mass leads to a significant increase in the solution temperature, indicating a shift to a more energy-intensive process. researchgate.netvsau.org The study also demonstrated that reducing the pressure significantly increases the distillation rate. researchgate.netvsau.org
| Pressure (kPa) | Effect on Distillation Rate |
|---|---|
| 7.999 | Nearly doubles the rate compared to higher pressures |
| 21.331 | - |
| 47.996 | - |
Electrodialysis for this compound Salt Conversion and Recovery
Electrodialysis is an emerging membrane-based separation technology with potential applications in this compound purification. It uses ion-exchange membranes and an electric potential difference to separate ions from a solution. wikipedia.org
Bipolar membrane electrodialysis (BMED) is particularly relevant as it can convert a salt into its corresponding acid and base. researchgate.netresearchgate.net This could be applied to recover this compound from a salt solution, for instance, by converting this compound hydrochloride to this compound and hydrochloric acid. Research has demonstrated the feasibility of using electrodialysis for the recovery of various amines and acids from their salt solutions. researchgate.netresearchgate.net
Green Chemistry Approaches and Sustainable Synthesis Routes for this compound Production
The principles of green chemistry are increasingly influencing the chemical industry, prompting a shift towards more sustainable and environmentally friendly processes.
Several green chemistry principles are relevant to this compound synthesis, including:
Catalysis: The use of highly selective and reusable catalysts minimizes waste and energy consumption. diva-portal.org
Use of Renewable Feedstocks: While industrial this compound production is primarily based on ethanol from fossil fuels, there is growing interest in producing ethanol from renewable biomass. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. diva-portal.org
One example of a greener approach is the "hydrogen borrowing" or hydrogen-transfer methodology. rsc.orgacs.org In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to form a carbonyl compound, which then reacts with an amine. The catalyst then returns the hydrogen to hydrogenate the resulting imine, forming the final amine product with water as the only byproduct. rsc.orgacs.org This approach offers high atom economy and avoids the use of stoichiometric reagents. rsc.org
Furthermore, the use of environmentally benign solvents and reaction media is a key aspect of green chemistry. nih.gov Research into using deep eutectic solvents (DESs) as alternatives to traditional volatile organic compounds in amine synthesis is an active area of investigation. mdpi.com
Mechanistic Investigations of Diethylamine Reactivity in Organic Synthesis
Diethylamine as a Nucleophile and Base in Organic Transformations
This compound, a secondary amine, exhibits dual reactivity as both a nucleophile and a base in a variety of organic reactions. Its utility stems from the lone pair of electrons on the nitrogen atom, which can either abstract a proton (acting as a Brønsted-Lowry base) or attack an electron-deficient center (acting as a nucleophile). chemguide.co.uk The specific role of this compound is often dictated by the reaction conditions and the nature of the other reactants involved.
Elucidation of Mannich Reaction Mechanisms Involving this compound
The Mannich reaction is a cornerstone of organic synthesis, creating a β-amino-carbonyl compound, known as a Mannich base, through the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.orgscribd.com The reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.org When this compound is used as the secondary amine, the reaction mechanism proceeds through a well-defined pathway.
The initial step involves the nucleophilic attack of this compound on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly electrophilic iminium ion, specifically the diethylaminomethyl cation. wikipedia.orgscribd.comorganicchemistrytutor.com Concurrently, the carbonyl compound containing an α-hydrogen tautomerizes to its enol form. This enol, acting as a nucleophile, then attacks the electrophilic carbon of the iminium ion. wikipedia.orgorganicchemistrytutor.com The final step is a deprotonation to yield the neutral Mannich base. organicchemistrytutor.com
For instance, in the reaction between cyclohexanone (B45756), butanal, and this compound, the more electrophilic butanal reacts first with this compound to form the iminium intermediate. organicchemistrytutor.com The cyclohexanone then forms its enol, which subsequently attacks the iminium ion, leading to the formation of a new carbon-carbon bond. organicchemistrytutor.com A final deprotonation by another equivalent of this compound affords the final product. organicchemistrytutor.com
Nucleophilic Michael Addition Reactions with this compound
In the context of Michael additions, this compound functions as a potent nucleophile, adding to α,β-unsaturated carbonyl compounds and other activated alkenes. This 1,4-conjugate addition is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction.
A systematic DFT study on the nucleophilic addition of this compound to 1-cyano-2-phenyl vinyl methanesulfonate (B1217627) revealed that the reaction proceeds via a stepwise mechanism. medjchem.com The high electrophilicity of the alkene and the strong nucleophilicity of this compound drive the reaction. medjchem.comresearchgate.net The initial step is the nucleophilic attack of the nitrogen atom of this compound on the β-carbon of the activated alkene, forming a zwitterionic intermediate. medjchem.com This is followed by an intramolecular proton transfer from the amine moiety to the negatively charged carbon, yielding the final adduct. medjchem.com
In tandem Aldol-Michael reactions, this compound can act as both a base to facilitate the initial aldol (B89426) condensation and as a nucleophile in the subsequent Michael addition. nih.govresearchgate.net For example, in the reaction of 1,3-dimethylbarbituric acid with benzaldehyde, this compound first promotes the aldol condensation. The resulting intermediate then undergoes a Michael addition with a second molecule of the barbituric acid derivative, catalyzed by this compound, to form the final product. nih.gov The use of an aqueous this compound medium has been shown to be particularly efficient for these types of tandem reactions. nih.govresearchgate.net
Computational and Experimental Studies of Aromatic Nucleophilic Substitution Reactions with this compound
Aromatic nucleophilic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. This compound can serve as the nucleophile in these transformations. The generally accepted mechanism involves a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govfrontiersin.org Subsequently, the leaving group is expelled to restore aromaticity. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have provided detailed insights into the reactivity of this compound in SNAr reactions. For the reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene with various aliphatic amines, DFT calculations (B3LYP/6-31G* with a solvation model) were used to rationalize the experimentally observed order of reactivity: ethylamine (B1201723) > ammonia (B1221849) > t-butylamine > this compound. scirp.orgscirp.org The calculations revealed that the energy barrier for the formation of the Meisenheimer complex is highest for this compound, consistent with it being the least reactive amine in this specific system. scirp.orgscirp.orgresearchgate.net This is attributed to steric hindrance and the relative stability of the resulting Meisenheimer complex. scirp.orgscirp.org
Experimental kinetic studies of SNAr reactions provide complementary information. For instance, the reactions of 1-halo-2,4-dinitrobenzenes with various amines, including this compound, have been investigated to understand the factors influencing the reaction rates. acs.orgrsc.org These studies often involve monitoring the reaction progress spectrophotometrically to determine rate constants. frontiersin.orgconicet.gov.ar The data from such experiments can be used to construct Brønsted and Mayr plots, which correlate reaction rates with the basicity and nucleophilicity of the amines, respectively, providing further mechanistic details. frontiersin.orgacs.org
This compound as a Catalyst in Contemporary Organic Synthesis
Beyond its role as a stoichiometric reactant, this compound has emerged as a versatile and efficient organocatalyst. researchgate.netderpharmachemica.com Its basicity and nucleophilicity enable it to accelerate a range of organic transformations, often under mild and environmentally benign conditions. researchgate.netderpharmachemica.comresearchgate.net
Organocatalytic Applications and Reaction Rate Enhancements of this compound
This compound has been successfully employed as a catalyst in various reactions, including Knoevenagel condensations, aldol reactions, and multicomponent reactions. researchgate.netderpharmachemica.comresearchgate.net Its efficacy lies in its ability to act as a Brønsted base to deprotonate acidic C-H compounds, generating reactive nucleophiles, or to form reactive intermediates through nucleophilic catalysis.
One notable application is in the synthesis of 2-amino-4H-chromenes, where this compound efficiently catalyzes the one-pot condensation of salicylaldehyde (B1680747) with active methylene (B1212753) compounds like malononitrile. researchgate.netresearchgate.net In these reactions, this compound's basicity is thought to facilitate the initial Knoevenagel condensation.
The catalytic effect of this compound is also evident in tandem reactions. For example, it promotes the Aldol-Michael reaction between barbituric acid derivatives and aldehydes in an aqueous medium, leading to high yields of bis-pyrimidine derivatives in short reaction times. nih.govresearchgate.net The reaction rate is significantly enhanced in the presence of this compound compared to when the reaction is run in its absence or with other catalysts like sodium hydroxide (B78521). nih.gov
This compound in Dess-Martin Periodinane-Mediated Oxidation Pathways
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely used for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.orgsigmaaldrich.cnwikipedia.org Interestingly, this compound has been shown to act as an effective basic catalyst in conjunction with DMP for the oxidation of certain substrates, such as dihydropyridines. rsc.orgrsc.orgresearchgate.net
Mechanistically, it is proposed that in the oxidation of dihydropyridines to pyridines, the basic catalyst, this compound, abstracts the acidic proton from the nitrogen atom of the dihydropyridine. rsc.orgrsc.org This generates an anion which then rearranges and eliminates a hydride ion, leading to the formation of the corresponding pyridine. rsc.orgrsc.org The hydride ion is then accepted by the iodine atom in the Dess-Martin periodinane. rsc.org
The combination of this compound and DMP has been demonstrated as an efficient catalyst-oxidant system for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. rsc.orgrsc.orgresearchgate.net The presence of this compound as a catalyst was found to be crucial, as the reaction proceeded much slower and with lower yield in its absence. rsc.orgrsc.org This catalytic role highlights the synergistic effect of combining a simple organocatalyst with a chemical oxidant to achieve efficient and selective transformations.
Research Findings on this compound Reactivity
| Reaction Type | Role of this compound | Key Findings |
| Mannich Reaction | Nucleophile/Base | Forms an iminium ion intermediate which is then attacked by an enol. wikipedia.orgscribd.comorganicchemistrytutor.com |
| Michael Addition | Nucleophile | Adds to α,β-unsaturated systems via a stepwise mechanism involving a zwitterionic intermediate. medjchem.com |
| Aromatic Nucleophilic Substitution | Nucleophile | Reactivity is influenced by steric hindrance and the stability of the Meisenheimer complex. scirp.orgscirp.org |
| Organocatalysis | Base/Nucleophile | Enhances reaction rates in condensations and tandem reactions. nih.govresearchgate.net |
| Dess-Martin Oxidation | Base (Catalyst) | Facilitates the oxidation of dihydropyridines by abstracting an acidic proton. rsc.orgrsc.org |
Formation of Supramolecular Structures and Molecular Complexes Involving this compound
This compound's reactivity and structural characteristics facilitate its participation in the formation of a variety of supramolecular structures and molecular complexes. These assemblies are primarily governed by non-covalent interactions, with hydrogen bonding playing a dominant role. The ability of the secondary amine group (N-H) to act as a hydrogen bond donor and the lone pair on the nitrogen atom to act as an acceptor makes this compound a versatile building block in supramolecular chemistry.
A notable characteristic of this compound is its self-assembly into a supramolecular helix. It is recognized as the smallest and simplest molecule to form a supramolecular helix as its lowest energy aggregate. wikipedia.orgchemistryworld.com This is in contrast to other hydrogen-bonding molecules of similar size, which typically favor the formation of cyclic structures. wikipedia.org This intrinsic tendency to form helical structures is a fundamental aspect of its supramolecular behavior.
Beyond self-aggregation, this compound readily forms molecular complexes with a wide range of chemical species, from simple organic molecules to complex metal-containing structures. These interactions can lead to the formation of co-crystals or molecular salts, where the distinction often depends on the extent of proton transfer between the acidic and basic components. nih.govrsc.org The formation of these multi-component crystals is a manifestation of directed self-assembly. nih.gov
Detailed Research Findings
Research has elucidated the formation of this compound-containing complexes through various analytical techniques, including X-ray crystallography, spectroscopy (IR and NMR), and thermal analysis. rsc.orgasianpubs.orgsibran.ruacs.org These studies provide insight into the stoichiometry, geometry, and stabilizing forces of these supramolecular assemblies.
Complexes with Phenols and Carboxylic Acids: Molecular associations between this compound and phenol (B47542) derivatives in aprotic solvents like benzene (B151609) have been shown to form species with AB and A₂B₂ stoichiometry. rsc.org Similarly, this compound interacts with carboxylic acids, such as oxalic acid, to form well-defined hydrogen-bonded crystalline systems. iucr.org Quantum-chemical calculations and experimental studies on interactions with various acids reveal that the outcome can be either a molecular hydrogen-bonded complex or an ion pair (a molecular salt) formed via proton transfer. researchgate.net The degree of proton transfer is influenced by factors such as the strength of the acid and the number of ethyl groups on the amine. researchgate.net The ΔpKa rule is often a reliable predictor for whether a co-crystal (no proton transfer) or a molecular salt (proton transfer) will form. rsc.orgacs.org
Complexes with Metal Centers: this compound can also act as a ligand in coordination chemistry. It forms complexes with metal ions, such as copper(II), where it coordinates to the metal center. asianpubs.org Thermal analysis of these complexes reveals mechanistic details about their decomposition, including the energy required for deamination (loss of this compound molecules). asianpubs.org Furthermore, this compound has been used in the synthesis of more intricate structures, such as nitrosyl amine complexes with ruthenium porphyrins. acs.org
Complex Supramolecular Architectures: In more complex systems, this compound can be a component of a larger cation that is part of a supramolecular architecture held together by a network of hydrogen bonds. For example, the crystal structure of a complex involving a {3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl] propyl} this compound cation and a hydrogen-bonded chloride hydrate (B1144303) anion has been detailed. sibran.ru In this structure, strong, bifurcated N-H···Cl and O-H···Cl hydrogen bonds create a self-assembled supramolecular array. sibran.ru
The following tables summarize key findings from various studies on molecular complexes involving this compound.
| Interacting Species | Type of Complex/Structure | Key Research Findings | Reference(s) |
| Self-aggregation | Supramolecular Helix | This compound is the smallest molecule known to form a helical aggregate as its lowest energy state, driven by hydrogen bonding. | wikipedia.orgchemistryworld.com |
| Phenol Derivatives | Molecular Complex | In benzene solution, forms AB and A₂B₂ species. | rsc.org |
| Various Acids | Hydrogen-Bonded Complex / Ion Pair | Forms molecular complexes or ion pairs via proton transfer, depending on the acid's strength and properties of the amine. | researchgate.net |
| Oxalic Acid | Hydrogen-Bonded System | Forms distinct hydrogen bond patterns, including linear chains of monohydrogen oxalate (B1200264) anions. | iucr.org |
| Naphthalene Diimide (NDI) Derivative | Supramolecular Polymer | The this compound adduct (S-NDI2–DEA) forms supramolecular polymers through an isodesmic mechanism, which involves stronger hydrogen-bonding interactions compared to the parent polymer. | rsc.org |
| Benzofuran Derivative Cation / Chloride Hydrate Anion | Supramolecular Architecture | Forms a complex crystal structure stabilized by strong, bifurcated N—H…Cl and O—H…Cl hydrogen bonds, resulting in tetramers and a 1D supramolecular array. | sibran.ru |
| Complex System | Analytical Method | Finding / Data | Reference(s) |
| [Cu(DEtA)₂(H₂O)Cl₂]·3H₂O | Thermal Analysis (TGA/DTA) | Decomposition Step: [Cu(DEtA)(H₂O)Cl₂] → CuCl₂ Temperature Range: 143-424 ºC Activation Energy (Ea): 69 kJ mol⁻¹ Enthalpy Change (ΔH): 59 kJ mol⁻¹ Entropy Change (ΔS): 110 J K⁻¹ mol⁻¹ | asianpubs.org |
| [Cu(DEtA)₂Br₂]·4H₂O | Thermal Analysis (TGA/DTA) | Decomposition Step: [Cu(DEtA)₂Br₂] → CuBr₂ Temperature Range: 122-374 ºC Activation Energy (Ea): 59 kJ mol⁻¹ | asianpubs.org |
| {C₂₃H₂₈NO₄}⁺ {H₂OCl}⁻ | X-ray Crystallography | Crystal System: Monoclinic Space Group: P2₁/c Key Interactions: Strong N—H…Cl and O—H…Cl bifurcated hydrogen bonds forming tetramers. | sibran.ru |
These findings underscore the versatility of this compound in constructing a range of molecular assemblies through predictable and tunable non-covalent interactions. The interplay of hydrogen bonding, proton transfer, and coordination with metal ions allows for the rational design of supramolecular structures and molecular complexes with specific architectures and properties.
Applications of Diethylamine in Specialized Chemical Synthesis and Advanced Materials
Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
Diethylamine is an essential chemical intermediate in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). wikipedia.org Its role is pivotal in constructing the molecular frameworks of several widely used drugs. wikipedia.orgnih.gov
One of the most notable applications of this compound is in the production of the local anesthetic, lidocaine (B1675312) . 16streets.com The synthesis of lidocaine involves a multi-step process where 2,6-dimethylaniline (B139824) is first reacted with chloroacetyl chloride to form an intermediate, α-chloro-2,6-dimethylacetanilide. fishersci.pt This intermediate then undergoes a nucleophilic substitution reaction with this compound to yield lidocaine. fishersci.ptnih.gov The diethylamino group is a key functional moiety responsible for the anesthetic properties of the molecule.
Table 1: Key Pharmaceutical Intermediates and APIs from this compound
| Pharmaceutical Product | Therapeutic Class | Role of this compound |
|---|---|---|
| Lidocaine | Local Anesthetic | Forms the N,N-diethylamino group crucial for activity. fishersci.ptnih.gov |
| N,N-Diethyl-meta-toluamide (DEET) | Insect Repellent | Reactant with m-toluoyl chloride to form the final product. 16streets.comfishersci.co.uk |
| This compound Salicylate | Analgesic | A salt formed from this compound and salicylic (B10762653) acid. fishersci.ie |
Furthermore, this compound is a precursor in the synthesis of antihistamines and other therapeutic compounds where it often acts as a base or a nucleophilic building block. wikipedia.orgnih.gov Another significant application is the production of this compound salicylate, an active ingredient in some topical analgesics. fishersci.ie
Role in Agrochemicals and Pesticide Formulations
In the agrochemical sector, this compound is a vital intermediate for the synthesis of a range of pesticides, including herbicides and insecticides. nih.govfishersci.fi
A prominent example is its use in the production of the widely used insect repellent, N,N-Diethyl-meta-toluamide (DEET) . nih.gov The synthesis of DEET is typically achieved by the acylation of this compound with m-toluoyl chloride, which is derived from m-toluic acid. 16streets.comfishersci.co.uk This reaction highlights the role of this compound as a key nucleophile in forming the amide bond central to the DEET molecule.
This compound also plays a role in the formulation of certain herbicides. It is a precursor in the synthesis of some forms of the herbicide glyphosate (B1671968) . wikipedia.org While glyphosate itself is an acid, it is often formulated as a salt to improve its handling and efficacy. uni.luuni.lu this compound can be used to form one of these amine salts. wikidata.org Additionally, it is an intermediate in the production of other herbicides and insecticides like phosphoamine and diachloramine. fishersci.no
Application in Rubber Chemicals and Polymerization Processes
This compound has significant applications in the polymer and rubber industries, acting both as an initiator in polymerization reactions and as a precursor to essential rubber processing chemicals. nih.govwikipedia.org
As a Polymerization Initiator for Acrylates and Other Monomers
This compound can function as a polymerization initiator, particularly for acrylate (B77674) monomers. nih.govnih.gov Through a Michael addition reaction, this compound can react with monomers like trimethylolpropane (B17298) triacrylate (TMPTA) to form a tertiary amine derivative. nih.gov This derivative, when used with a co-initiator like benzophenone, can effectively initiate the UV curing of coatings. nih.gov
In the realm of cationic polymerization, this compound can be used to quench reactions involving vinyl ethers, such as ethyl vinyl ether (EVE), thereby controlling the polymerization process. thegoodscentscompany.com It is also listed as an amine compound that can be used as an additive in cationic polymerization systems. wikidata.org
In the Production of Rubber Accelerators (e.g., Tetraethylthiuram Disulfide)
A major industrial use of this compound is in the synthesis of rubber vulcanization accelerators. nih.gov One of the most important of these is Tetraethylthiuram disulfide (TETD) . nih.gov The synthesis of TETD involves the reaction of this compound with carbon disulfide, followed by oxidation. fishersci.nofishersci.ca A common method uses hydrogen peroxide as the oxidizing agent. fishersci.no TETD is valued for providing fast vulcanization and good processing safety in the manufacture of rubber products. nih.govatamankimya.com
Table 2: this compound in Rubber and Polymer Production
| Application Area | Specific Use | Resulting Product/Effect |
|---|---|---|
| Polymerization | Initiator for acrylates | Formation of tertiary amine derivatives for UV curing. nih.gov |
| Polymerization | Cationic polymerization additive | Control and quenching of vinyl ether polymerization. wikidata.orgthegoodscentscompany.com |
| Rubber Processing | Precursor for vulcanization accelerator | Synthesis of Tetraethylthiuram disulfide (TETD). nih.govfishersci.no |
This compound in the Synthesis of Corrosion Inhibitors (e.g., N,N-Diethylaminoethanol)
This compound is a key precursor for synthesizing corrosion inhibitors, which are crucial for protecting metals in various industrial environments, particularly in water treatment systems. nih.govwikipedia.orgthegoodscentscompany.com
The most significant corrosion inhibitor derived from this compound is N,N-Diethylaminoethanol (DEAE) . nih.gov DEAE is produced through the reaction of this compound with ethylene (B1197577) oxide. wikipedia.orgwikidata.org It functions as a volatile, alkaline compound that can neutralize acidic species like carbonic acid in steam and boiler systems, thereby preventing corrosion. wikidata.orgwikipedia.org DEAE is also valued for its ability to scavenge dissolved oxygen from water, further mitigating corrosion. wikidata.orgwikipedia.org
The synthesis of other corrosion inhibitors can also involve this compound. For instance, novel Schiff bases with corrosion-inhibiting properties have been synthesized using this compound derivatives. citeab.com
Utilization in Dye and Resin Synthesis
The reactivity of this compound makes it a valuable intermediate in the production of various dyes and resins. nih.govnih.gov
In the dye industry, this compound is used as an intermediate in the synthesis of certain industrial dyes and pigments. nih.govfishersci.fi It can be a component in the creation of complex organic molecules that form the basis of these colorants. For example, it is used to produce intermediates like p-Diethylamino Benzaldehyde. fishersci.co.uk
In resin synthesis, this compound and its derivatives are used in the formulation of epoxy resins. nih.govsigmaaldrich.com It can act as a curing agent or a component of a curing agent system. rmreagents.com For example, polystyrene-diethylamine resin (PS-DEA) has been prepared by grafting this compound onto chloromethylated polystyrene, creating a resin with enhanced properties. sigmaaldrich.com this compound can also be used to stop certain polymerization reactions in resin production, allowing for control over the final polymer properties. thegoodscentscompany.com
Use as a Solvent in Specific Extraction and Separation Processes (e.g., Protein and Peptide Isolation)
This compound (DEA) serves as a crucial component in specific extraction and separation processes, particularly in the chromatographic analysis of proteins and peptides. Its primary role is not as a bulk solvent for initial extraction from a source matrix, but rather as a highly effective mobile phase additive or modifier that enhances the selectivity and resolution of chromatographic separations.
In the realm of high-performance liquid chromatography (HPLC), this compound is utilized to improve the separation of complex mixtures of peptides and amino acids. For instance, in the stereo-selective separation of amino acids and small peptides, a combination of 50 mM formic acid and 25 mM this compound in methanol (B129727) has been effectively used as a generic mobile phase additive for zwitterionic chiral stationary phases (ZWIX). chiraltech.com In this context, the acidic and basic additives work in concert to regulate the electrostatic interactions between the analytes and the chiral stationary phase through displacement effects, thereby enabling fine-tuned separations. chiraltech.com The basic nature of this compound helps to control the ionization state of both the analytes and the stationary phase, which is critical for achieving chiral recognition. chiraltech.com
Furthermore, this compound is employed in the enantioseparation of amino acids using polysaccharide-based chiral stationary phases. One study identified a mobile phase consisting of methanol with 0.1% trifluoroacetic acid and 0.1% this compound as the optimal condition for separations on a Chiralpak OD-3 column. mdpi.com The combination of an alcohol, an acid, and an alkylamine like this compound proves beneficial for achieving effective enantioseparation. mdpi.com
In normal phase chromatography, this compound has been demonstrated to be a potent mobile phase modifier for the purification of peptides, such as the lipopeptide Pneumocandin B₀. Its addition to the mobile phase, which can consist of a mixture like ethyl acetate (B1210297), methanol, and water, significantly increases the retention time of the target peptide, thereby improving its resolution from closely related analogues. google.comgoogle.com This effect is attributed to the amine functionality, which modulates the interactions between the peptide and the silica (B1680970) stationary phase. google.com Similarly, in convergence chromatography (CC), which uses compressed CO₂ as the primary mobile phase, basic additives like this compound are known to improve the peak shape of basic analytes. waters.com
The following table summarizes various chromatographic applications where this compound is used as a mobile phase additive for protein and peptide separation.
Table 1: Chromatographic Applications of this compound in Peptide and Amino Acid Separation
| Chromatographic Technique | Stationary Phase | Mobile Phase Composition | Analytes | Purpose of this compound |
|---|---|---|---|---|
| HPLC | Zwitterionic Chiral (ZWIX) | Methanol with 50 mM formic acid and 25 mM this compound | Amino acids and small peptides | Regulate interactions via displacement effects for stereo-selective separation chiraltech.com |
| HPLC | Polysaccharide-based (Chiralpak OD-3) | Methanol with 0.1% trifluoroacetic acid and 0.1% this compound | Amino acids | Enhance enantioseparation mdpi.com |
| Normal Phase HPLC | Silica gel | Ethyl acetate/methanol/water with ~0.1 g/L this compound | Pneumocandin B₀ (lipopeptide) | Increase retention and improve selectivity google.comgoogle.com |
Contribution to Layered Double Hydroxide (B78521) (LDH) Synthesis and Crystal Morphology
This compound plays a significant role as a precipitating agent in the synthesis of Layered Double Hydroxides (LDHs), which are also known as hydrotalcite-like compounds. The choice of precipitating agent is a critical parameter that influences the physicochemical properties of the resulting LDH material, including its crystallinity, particle size, and morphology.
LDHs are typically synthesized via the co-precipitation method, where a solution containing divalent and trivalent metal salts is added to an alkaline solution to induce precipitation. mdpi.com Organic bases, such as amines, are used to control the pH of the precipitation medium. mdpi.com Research has shown that the structure of the amine used as the precipitating agent, specifically the degree of substitution on the nitrogen atom, has a discernible impact on the final properties of the synthesized LDH. mdpi.comresearchgate.netdntb.gov.ua
A study comparing the use of ethylamine (B1201723) (a primary amine), this compound (a secondary amine), and triethylamine (B128534) (a tertiary amine) in the synthesis of Zn,Al-LDHs with nitrate (B79036) as the interlayer anion revealed a clear trend. mdpi.com The results indicated that the crystallinity of the synthesized LDH improved with an increased degree of substitution of the amine. mdpi.comresearchgate.net Consequently, LDHs prepared using triethylamine exhibited higher crystallinity compared to those synthesized with this compound or ethylamine. mdpi.com This improved crystallinity was further enhanced by a subsequent hydrothermal treatment. mdpi.com
The use of this compound as a precipitating agent also affects the particle size and morphology of the LDH. The synthesis often results in the formation of particle aggregates. mdpi.comdntb.gov.ua However, these aggregates can be readily disintegrated into smaller particles with a homogeneous size distribution through treatments like sonication. mdpi.comdntb.gov.ua The resulting materials, after disaggregation, consist of well-crystallized powders with small particle sizes. mdpi.comresearchgate.net The formation of ZnO as a byproduct was also observed, with its content decreasing as the degree of substitution of the amine increased, suggesting that this compound provides a balance between achieving good crystallinity and minimizing phase impurities compared to less substituted amines. mdpi.com
The table below presents comparative data from a study on the synthesis of Zn,Al-NO₃ LDHs using ethylamine, this compound, and triethylamine as precipitating agents, highlighting the influence of the amine on the resulting material's properties.
Table 2: Properties of Zn,Al-NO₃ LDH Synthesized with Different Amines
| Precipitating Agent | Crystal Size (nm) | BET Surface Area (m²/g) |
|---|---|---|
| Ethylamine (EA) | 16.0 | 20 |
| This compound (DEA) | 18.0 | 12 |
| Triethylamine (TEA) | 20.2 | 16 |
Data sourced from a study on the synthesis of Zn,Al Layered Double Hydroxides. mdpi.com
Environmental Dynamics and Atmospheric Chemistry of Diethylamine
Atmospheric Fate and Degradation Pathways
The atmospheric journey of diethylamine is characterized by a series of complex reactions that dictate its transformation and eventual removal from the troposphere. These processes are primarily driven by sunlight and reactions with highly reactive atmospheric species.
The atmospheric degradation of this compound is initiated by reaction with oxidants, predominantly the hydroxyl (OH) radical. acs.org This reaction proceeds via hydrogen abstraction, which can occur at either the C-centered (alkyl) or N-centered (aminyl) positions of the molecule. acs.org Following the initial hydrogen abstraction from a carbon atom, molecular oxygen (O₂) rapidly adds to the resulting radical, forming a peroxy radical (RO₂). acs.org
Once formed, these peroxy radicals can undergo autoxidation, a significant atmospheric pathway for amines. nih.gov Autoxidation involves a sequence of intramolecular hydrogen shift (H-shift) reactions, where a hydrogen atom moves to the peroxy group, followed by subsequent O₂ additions. ku.dk This process efficiently forms highly oxygenated and functionalized compounds without the need for additional bimolecular reactions. nih.govku.dk Theoretical studies on this compound and other amines have shown that these initial H-shift reactions can have rate coefficients greater than 0.1 s⁻¹, making autoxidation a crucial degradation mechanism. nih.gov This rapid, multi-step oxidation process leads to the formation of various stable end-products. ku.dk
Beyond reactions with OH radicals, this compound is also consumed through interactions with other atmospheric species, such as Criegee intermediates. Criegee intermediates (CIs) are carbonyl oxides produced during the ozonolysis of alkenes and are known to be effective oxidizers of various airborne compounds. dicp.ac.cnosti.gov
| Parameter | Value | Conditions |
|---|---|---|
| Rate Coefficient (k) | (2.49 ± 0.39) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 K |
| Activation Energy (Ea) | -2.01 ± 0.08 kcal mol⁻¹ | 283-328 K |
The atmospheric oxidation of this compound leads to the formation of a variety of nitrogen-containing compounds. The autoxidation pathway is particularly efficient at producing hydroperoxy amides, a class of atmospheric nitrogen compounds. nih.gov This conversion of amines into hydroperoxy amides is a key outcome of their atmospheric processing and may have important implications for the growth of secondary organic aerosols. nih.gov
Another significant class of products is nitrosamines. N-nitrosamines can be formed from secondary amines like this compound through reactions with nitrosating agents in the atmosphere. nih.govepa.gov The atmospheric photo-oxidation of amines is a potential pathway for the formation of carcinogenic nitrosamines. whiterose.ac.uk These reactions can occur when amines react with reactive nitrogen species derived from nitrogen oxides (NOx), which are common air pollutants. researchgate.net The formation of N-nitrosodimethylamine has been observed in laboratory simulations under conditions mimicking a polluted atmosphere containing dimethylamine (B145610), nitrous acid, and nitrogen oxides. epa.gov Similar pathways are expected for this compound.
Role in Atmospheric Particle Formation and Aerosol Nucleation Processes
This compound plays a significant role in the initial stages of new particle formation (NPF), a critical process influencing cloud formation and climate. Its basicity allows it to interact strongly with atmospheric acids to form stable molecular clusters.
Atmospheric new particle formation is often driven by the clustering of sulfuric acid (SA) with basic compounds. pnas.orgnih.gov Amines, including this compound, are highly effective at stabilizing sulfuric acid clusters, significantly enhancing the rate of nucleation. pnas.org The presence of amines at mixing ratios of even a few parts per trillion by volume can explain observed new particle formation rates in the boundary layer. pnas.org
In marine and coastal environments, methanesulfonic acid (MSA) is also present in substantial concentrations. copernicus.org Studies have shown that MSA can participate in and enhance the formation of molecular clusters involving sulfuric acid and amines. copernicus.orgresearchgate.net Quantum chemical calculations and cluster kinetics simulations indicate that mixed clusters containing sulfuric acid, methanesulfonic acid, and an amine base are formed. nih.gov The presence of MSA in these systems can increase cluster formation rates by up to an order of magnitude under certain conditions, particularly at lower temperatures. copernicus.org While much of the detailed research has focused on dimethylamine due to its atmospheric abundance, the fundamental chemical principles of acid-base stabilization apply to this compound as well. nih.govnih.gov
In the atmosphere, this compound exists in both the gas phase and the particle phase, and it partitions between them based on its physicochemical properties and ambient conditions. mdpi.com As a semi-volatile organic compound, its distribution is dynamic and influenced by factors like temperature, humidity, and the chemical composition of existing aerosol particles. mdpi.comresearchgate.net
Measurements in urban atmospheres have detected this compound in both gas and particle phases. During a campaign in Toronto, gaseous this compound (along with trimethylamine) concentrations ranged from below the detection limit to 2.7 parts per trillion (ppt). copernicus.org In the particle phase, this compound hydro-ions (DEAH⁺) were also observed. copernicus.org The partitioning behavior of amines is strongly dependent on aerosol acidity and water content, which can promote the conversion of gaseous amines into particulate aminium salts. researchgate.net
Studies analyzing the size distribution of particulate matter have found that the mass loading of amines often peaks in fine aerosol particles, specifically those with aerodynamic diameters between 320 and 560 nm. copernicus.org The molar ratio of amines to ammonium in fine aerosol has been observed to be highest for the smallest particle sizes, suggesting differences in the incorporation mechanisms of amines and ammonia (B1221849) into secondary atmospheric particles. copernicus.org This size-dependent distribution is critical for understanding the role of this compound in the growth of newly formed particles in both urban and marine settings.
Environmental Occurrence and Biodegradation Studies of this compound
Identification of Natural and Anthropogenic Sources of this compound in Various Environmental Compartments
This compound (DEA) is present in the environment due to both natural processes and human activities. Its occurrence is widespread, with various sources contributing to its presence in the atmosphere, water, and soil.
Natural Sources: Natural emissions of this compound are primarily linked to biological degradation processes. It is a product of the decomposition of organic matter containing specific nitrogenous compounds. For instance, DEA is produced during the decay of fish. It has also been identified as a natural constituent in a variety of foods and plants. Specific examples include its reported presence in Cannabis sativa and Vitis vinifera (common grape vine).
Anthropogenic Sources: Human-related activities account for a significant portion of this compound released into the environment. These sources are largely tied to its production and extensive use in various industrial applications. Major industries that utilize this compound include the manufacturing of:
Rubber Chemicals: Used as a vulcanization accelerator.
Pesticides and Insect Repellents: A precursor in the synthesis of various agricultural chemicals.
Pharmaceuticals: Employed as an intermediate in the production of certain drugs.
Corrosion Inhibitors: A key component in formulations to protect metals, particularly in water treatment.
Resins, Dyes, and Textile Specialties: Used as a chemical intermediate.
Solvents: Acts as a selective solvent in certain industrial processes.
Release into the environment from these anthropogenic activities can occur through various waste streams, including industrial wastewater discharge and emissions to the atmosphere. Furthermore, this compound has been detected in the exhaust from gasoline engines, identifying vehicular traffic as another source of its atmospheric presence. In urban atmospheres, sources such as industrial processes and traffic contribute to its concentration, where it can partition between the gas and particle phases.
The following table summarizes the primary sources of this compound and the environmental compartments they impact.
| Source | Source Type | Affected Environmental Compartment(s) | Description of Release |
|---|---|---|---|
| Decomposition of Fish | Natural | Water, Soil, Air | Released during the biological decay of fish matter. |
| Foods and Plants | Natural | Soil, Biota | Naturally occurs in certain plants and food items. |
| Industrial Manufacturing (Rubber, Pesticides, Pharmaceuticals, etc.) | Anthropogenic | Water, Air, Soil | Released through industrial wastewater, atmospheric emissions, and waste disposal. |
| Use as Corrosion Inhibitor | Anthropogenic | Water | Direct application to water systems for metal protection. |
| Vehicle Exhaust | Anthropogenic | Air | Emitted as a byproduct of gasoline combustion. |
Biodegradation Kinetics and Pathways in Aquatic and Terrestrial Environments
Biodegradation is a crucial environmental fate process for this compound in both water and soil. Microbial communities in these environments can utilize DEA as a source of carbon and nitrogen, breaking it down into simpler, less harmful substances.
Biodegradation in Aquatic Environments: In aquatic systems, this compound is expected to biodegrade. Studies have shown that its degradation rate can be significant. For instance, in one study using stream water, the biodegradation half-life of this compound at a concentration of 10 mg/L was determined to be 0.9 days. This indicates a relatively rapid removal from the water column under those conditions. The rate of biodegradation has been observed to be proportional to the initial concentration of the amine over a wide range.
Screening studies using a freshwater/sediment inoculum showed that 38% of the theoretical biochemical oxygen demand (BOD) was achieved after 12 days of incubation, further supporting its biodegradability in aquatic ecosystems.
Biodegradation in Terrestrial Environments: In soil, biodegradation is also considered an important fate process. The rate of degradation can be influenced by environmental factors such as pH and the presence of oxygen. Studies on similar short-chain amines, like dimethylamine, have shown that the rate of disappearance from soil decreases with increasing acidity and is significantly reduced under anaerobic (oxygen-deficient) conditions. Although specific kinetic data for this compound in various soil types is limited, results from the Japanese Ministry of International Trade and Industry (MITI) test, using activated sludge which is also relevant for soil environments, showed 69-89% of its theoretical BOD was reached in four weeks. This suggests that under favorable aerobic conditions, this compound can be effectively degraded by soil microorganisms.
Biodegradation Pathways: The microbial degradation of this compound involves enzymatic attacks that break down the molecule. A key step in the metabolic pathway is the oxidation of the amine. Certain bacteria are highly effective at this process. For example, the bacterial strain Arthrobacter protophormiae has been shown to effectively degrade this compound to ammonia. Cell-free extracts from this bacterium exhibited this compound (DEA) monooxygenase activity. This enzyme catalyzes the oxidation of this compound, which is a critical initial step in its metabolism. The proposed pathway involves the conversion of this compound into ethylamine (B1201723) and subsequently into ammonia, which can then be assimilated by microorganisms or enter the natural nitrogen cycle.
The following table presents a summary of research findings on the biodegradation kinetics of this compound.
| Environment | Test System | Parameter | Result | Reference |
|---|---|---|---|---|
| Aquatic | Stream Water | Half-life (at 10 mg/L) | 0.9 days | |
| Aquatic | Freshwater/Sediment Inoculum | % Theoretical BOD | 38% after 12 days | |
| Terrestrial/Sludge | Activated Sludge (Japanese MITI test) | % Theoretical BOD | 69-89% after 4 weeks | |
| Terrestrial/Sludge | Wastewater Treatment Pool Isolate (Arthrobacter protophormiae) | Degradation Product | Effectively degraded to ammonia |
Toxicological Mechanisms and Biological Interactions of Diethylamine
Cellular and Molecular Mechanisms of Diethylamine-Induced Toxicity
Corrosive and Irritant Actions on Biological Tissues and Mucous Membranes
This compound (DEA) is recognized for its corrosive and irritant properties, which are primarily attributed to its strong alkalinity. tandfonline.comatamanchemicals.comscienceopen.com With a high pKa of 11.09, DEA becomes protonated when it comes into contact with tissues or fluids at a physiological pH. tandfonline.comscienceopen.comtexas.gov This process releases hydroxide (B78521) ions, leading to localized tissue necrosis. tandfonline.comscienceopen.comtexas.gov As a result, DEA is a potent irritant to the skin, eyes, and mucous membranes. tandfonline.comatamanchemicals.comnih.gov
Direct contact with the skin can have a corrosive effect, causing redness and blistering. atamanchemicals.com Eye exposure may lead to edema of the corneal epithelium, often presenting with symptoms like seeing colored halos around lights, blurring of vision, and photophobia. atamanchemicals.com Inhalation of DEA vapors can irritate the respiratory tract, leading to coughing and chest pain. atamanchemicals.com Ingestion can cause severe burns to the tissues of the mouth, accompanied by vomiting, abdominal pain, and diarrhea. atamanchemicals.com Studies in rodents have shown that inhalation of DEA can cause nasal and eye discharge, as well as abnormal breathing, indicating that the primary target sites are similar in both rodents and humans. nih.gov
Influence on Bone Remodeling Activity, Leading to Hyperostosis: Proposed Mechanisms
Chronic inhalation of this compound has been observed to cause hyperostosis, an excessive growth of bone, particularly in the turbinates of mice. tandfonline.com The proposed mechanism for this effect is linked to the irritant properties of DEA. tandfonline.com The persistent irritation and subsequent inflammation of the nasal tissues are thought to stimulate a reactive bone formation process. tandfonline.com
Bone remodeling is a dynamic process involving a balance between bone resorption by osteoclasts and bone formation by osteoblasts. osteoporosis.foundationnih.govnih.gov Various local and systemic factors, including hormones and signaling pathways like RANK/RANKL/OPG and Wnt, tightly regulate this process. medicine.dp.uamdpi.com It is hypothesized that the chronic inflammation induced by DEA in the nasal cavity leads to a localized disruption of this balance, favoring osteoblastic activity and resulting in the observed hyperostosis. The mouse has been identified as the more sensitive species to this effect compared to the rat. tandfonline.com
Effects on Reproductive Systems, including Sperm Motility and Olfactory Epithelial Atrophy
Studies have demonstrated that this compound exposure can adversely affect the male reproductive system. tandfonline.com Specifically, a significant, concentration-dependent decrease in sperm motility has been observed in both rats and mice following inhalation exposure. tandfonline.comtexas.govnih.gov In mice, these effects on sperm motility occurred at the same exposure concentration that induced atrophy of the olfactory epithelium. tandfonline.comscienceopen.com This suggests a potential link between the toxicity observed in the upper respiratory tract and reproductive effects. tandfonline.com It has been proposed that preventing the respiratory effects of DEA could also prevent its adverse impacts on male reproduction. tandfonline.comscienceopen.com
In addition to reduced sperm motility, atrophy of the olfactory epithelium is a consistent finding in both rats and mice exposed to this compound. nih.govnih.gov This lesion, characterized by a decrease in the thickness of the olfactory lining of the nasal cavity, increases in severity with higher exposure concentrations. nih.gov While the direct mechanism linking olfactory epithelial atrophy and decreased sperm motility is not fully elucidated, the co-occurrence of these effects at similar exposure levels is a notable toxicological finding. tandfonline.com
Metabolomic and Biotransformation Studies of this compound
This compound as a Metabolite of Pharmaceutical Compounds (e.g., Disulfiram (B1670777), Lidocaine)
This compound is a known metabolite of several pharmaceutical compounds, most notably disulfiram and lidocaine (B1675312). google.com
Disulfiram: This drug is used in the treatment of chronic alcoholism. google.comnih.gov After administration, disulfiram is metabolized in the body, and one of the resulting products is this compound. google.comontosight.aipharmgkb.org The detection of this compound in urine can be used to assess patient compliance with disulfiram therapy. nih.gov The half-life of this compound as a metabolite of disulfiram in humans has been estimated to be around 14 hours. google.com
Lidocaine: A commonly used local anesthetic, lidocaine also yields this compound as a metabolic byproduct. google.com The study of lidocaine's mechanism of action has included research into the effects of its metabolites, including this compound, on biological systems such as sodium channels. google.com
The presence of this compound as a metabolite of these widely used drugs underscores the human body's capacity to process this compound.
Interactions with Biological Macromolecules
As a weak base, this compound can interact with various biological macromolecules, including proteins and nucleic acids, which can potentially alter their structure and function. These interactions can be influenced by pH-dependent processes.
In the context of analytical biochemistry, this compound has been used in mass spectrometry to study biological macromolecules. nih.gov For instance, introducing a pulse of volatile this compound can cause the removal of protons from multiply-charged protein ions, resulting in species with lower charge states. nih.gov This demonstrates a direct interaction between this compound and protein molecules in a controlled experimental setting.
Furthermore, the structure of this compound allows for the formation of hydrogen bonds. The amino group can participate in hydrogen bonding with water molecules, while the non-polar ethyl groups can have hydrophobic interactions. reed.edu These types of non-covalent interactions are fundamental in the association of molecules in biological systems. reed.eduresearchgate.net
Interactive Data Table: Effects of this compound Exposure on Sperm Motility
| Species | Exposure Concentration (ppm) | Percent Sperm Motility (%) |
| Rat | Control | 93.01 ± 0.72 |
| 32 | 88.60 ± 1.45 | |
| 62 | Not Reported | |
| 125 | Not Reported | |
| Mouse | 32 | Significantly Decreased |
| 62 | Significantly Decreased | |
| 125 | Significantly Decreased | |
| Data sourced from NTP (2011) as cited in tandfonline.comtexas.gov. Note: Specific percentage decreases for mice were not provided in the source material, only that they were significant. |
Investigation of Potential Alkylating Properties and Cytotoxicity
Alkylating agents are highly reactive chemicals that introduce alkyl groups into biologically active molecules, most notably DNA. britannica.com This action can lead to cross-linking between DNA strands, the breaking of the nucleic acid, or the loss of a purine (B94841) base, which inhibits the DNA from being replicated and can result in cell death (cytotoxicity). britannica.com While this compound itself is a secondary amine, it can serve as a precursor to the formation of potent alkylating agents, such as N-nitrosothis compound (NDEA). wikipedia.orgatamanchemicals.com
The cytotoxicity of such agents is primarily due to their ability to damage DNA. nih.gov The formation of covalent linkages with a wide range of nucleophilic groups, including the bases in DNA, is believed to be responsible for their therapeutic and cytotoxic effects. oncohemakey.com This damage is particularly acute in rapidly dividing cells, which have less time for DNA repair. nih.govfrontiersin.org The interaction of alkylating agents with DNA can inhibit all cellular reactions that use nucleic acids as templates, including DNA replication and transcription, ultimately leading to cell death. frontiersin.org
Impact on DNA Replication and Transcription Processes
The integrity of the DNA template is essential for the crucial cellular processes of replication and transcription. bioninja.com.ausavemyexams.com Alkylating agents, including those derived from this compound precursors, can compromise this integrity. By forming adducts and cross-links within the DNA molecule, they create physical impediments that disrupt these processes. britannica.comontosight.ai
During replication, the DNA polymerase enzyme synthesizes new DNA strands using the existing strands as a template. bioninja.com.au Similarly, during transcription, RNA polymerase synthesizes messenger RNA (mRNA) from a DNA template. savemyexams.com The presence of DNA adducts can physically block the progression of both DNA and RNA polymerases, leading to stalled or collapsed replication forks and incomplete transcription. mdpi.comembopress.org This interference with DNA replication and transcription can halt cell division and protein synthesis, triggering programmed cell death. nih.govontosight.ai While cells possess DNA repair mechanisms to correct such damage, extensive alkylation can overwhelm these systems, resulting in cytotoxicity. britannica.com
Genetic Toxicology and Mutagenicity Assessments
Despite its potential to form carcinogenic N-nitrosamines, comprehensive genetic toxicology studies have concluded that this compound itself is not mutagenic under the conditions of the assays performed. nih.govtexas.govcarlroth.com
A battery of tests conducted by the National Toxicology Program (NTP) found no evidence of mutagenic activity. nih.gov These assessments included in vitro and in vivo assays designed to detect gene mutations and chromosomal damage. nih.goviitri.org
Key findings from these assessments include:
Bacterial Reverse Mutation Assays (Ames Test): this compound was not mutagenic in multiple independent assays using various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA/pKM101). These tests were conducted both with and without the addition of an external metabolic activation system (S9 mix). nih.gov
In Vivo Micronucleus Test: In a 3-month study, there were no significant increases in the frequency of micronucleated erythrocytes in the peripheral blood of male or female B6C3F1 mice exposed to this compound via inhalation. nih.gov This indicates that this compound did not cause chromosomal damage in the bone marrow cells of these animals under the study conditions.
The table below summarizes the results of key genetic toxicology studies for this compound.
Compound Reference Table
The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification (CID) numbers.
Advanced Analytical Methodologies for Diethylamine Quantification and Characterization
Chromatographic Techniques for Diethylamine Analysis in Diverse Matrices
Chromatography stands as a cornerstone for the separation and quantification of this compound. The choice of a specific chromatographic technique is often dictated by the sample matrix, the required sensitivity, and the presence of potential interfering substances.
Gas Chromatography (GC) and Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. mdpi.com However, direct GC analysis of amines can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. mdpi.comrestek.com To overcome these issues, specialized columns, such as the Rtx-Volatile Amine column, have been developed to provide greater stability and improved chromatographic performance for volatile amine analysis. restek.com
Headspace GC (HS-GC) is a variation that is particularly useful for analyzing volatile amines in various sample matrices due to its simplicity and operational ease. rsc.org In HS-GC, the volatile analytes are partitioned from the sample matrix into the headspace of a sealed vial before injection into the GC system. This minimizes matrix effects and protects the analytical column. HS-GC has been successfully applied for the determination of this compound (DEA) and triethylamine (B128534) (TEA) in active pharmaceutical ingredients (APIs). rsc.org For instance, a validated GC-HS method was developed for the determination of this compound and triethylamine, where they were well-separated on a DB-624 column with nitrogen as the carrier gas and flame ionization detection (FID). eurasianjournals.comresearchgate.net This method proved to be specific, linear, accurate, and precise for its intended purpose. eurasianjournals.com Another study described a simple and universal HS-GC-FID method capable of separating 14 commonly used volatile amines by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a diluent additive to mitigate the chemical activity of the amines with the API matrix. rsc.org
For enhanced selectivity and sensitivity, GC is often coupled with mass spectrometry (MS). GC-MS provides definitive identification of the analytes based on their mass spectra. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) offers high sensitivity and selectivity, making it a valuable tool for the analysis of this compound, especially after derivatization with a fluorescent tag. nih.govencyclopedia.pub This technique is particularly useful for detecting trace amounts of this compound in complex samples.
A pre-column derivatization method using 4-chloro-7-nitrobenzofurazane (NBD-Cl) has been developed for the analysis of dimethylamine (B145610) (DMA) and this compound (DEA) in pharmaceutical products. mdpi.comnih.gov The analysis is performed on a C18 column with gradient elution, and the derivatives are detected by fluorescence at an excitation wavelength of 450 nm and an emission wavelength of 540 nm. mdpi.comnih.govresearchgate.net This method has been validated according to ICH guidelines and demonstrated good linearity, specificity, robustness, repeatability, and accuracy. mdpi.comnih.govresearchgate.net
Another approach involves a two-step derivatization process for analyzing DMA and DEA in natural water. researchgate.net First, o-phthalaldehyde (B127526) (OPA) is used to eliminate interference from primary aliphatic amines. Subsequently, NBD-Cl is used to selectively react with secondary amines like this compound for HPLC-FLD analysis. researchgate.net This method is sensitive and accurate for detecting DMA and DEA in natural water samples. researchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with this compound as an Eluent Additive
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), this compound can be intentionally added to the mobile phase to improve the chromatographic analysis of other compounds. nih.gov It serves a dual function: as a silanol (B1196071) blocker for the analysis of basic drugs and as an ion-pairing reagent for acidic drugs. nih.govresearchgate.net The addition of this compound to the mobile phase can lead to more symmetrical peaks and higher system efficiency, particularly on Phenyl-Hexyl and Polar RP columns. nih.gov
For example, a rapid and specific RP-HPLC method was developed for the simultaneous determination of atorvastatin (B1662188) (an acidic drug) and amlodipine (B1666008) (a basic drug) in a pharmaceutical formulation. nih.gov The chromatographic separation was achieved on a Phenyl-Hexyl column using a gradient elution with a mobile phase containing acetonitrile (B52724), acetate (B1210297) buffer (pH 3.5), and 0.025 M/L this compound. nih.govresearchgate.net This demonstrates the utility of this compound as a mobile phase additive to enhance the separation of both acidic and basic analytes in a single run.
Ion Chromatography for Environmental and Atmospheric Samples
Ion chromatography (IC) is a versatile technique well-suited for the determination of ionic species, including protonated amines like diethylammonium (B1227033), in aqueous samples. eag.com It is particularly valuable for analyzing environmental and atmospheric samples. d-nb.infonih.gov IC methods have been developed for the detection of various methyl and ethyl alkyl amines, including this compound (DEA), in both gas and particulate phases of the atmosphere. nih.gov
To achieve the low detection limits required for atmospheric concentrations (in the parts-per-trillion by volume range), sample pre-concentration using a trace cation column is often employed. nih.gov Separation is typically achieved using a methanesulfonic acid gradient elution on cation-exchange columns like the Dionex CS12A or CS17. nih.gov However, direct analysis by IC can be challenging due to potential interference from other cations such as sodium and potassium, and the difficulty in separating some amines like this compound and trimethylamine. researchgate.netcopernicus.org These issues can often be mitigated by adjusting the temperature and elution program or by using an eluent additive. researchgate.net
One study reported the quantification of dimethylamine and ammonia (B1221849) in an environmental chamber using IC with a Dionex DX600 system. d-nb.info The samples were collected in an acidic solution, and the cations were separated on Ionpac CS10 columns and detected by conductivity. d-nb.info This method allowed for measurements at low pptv levels. d-nb.info
Derivatization Strategies for Enhanced Detection and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For this compound and other amines, derivatization is often employed to improve chromatographic behavior, enhance detection sensitivity, and increase selectivity. researchgate.netthermofisher.com
Pre-column Derivatization Approaches for Amine Analysis
Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. thermofisher.comactascientific.com This approach is widely used in HPLC analysis of amines to attach a chromophore or fluorophore to the amine molecule, enabling strong UV absorption or fluorescence emission. thermofisher.com This not only enhances detection but can also improve the retention of these polar compounds on reverse-phase columns. thermofisher.com
Several reagents are commonly used for the pre-column derivatization of primary and secondary amines, including:
o-Phthalaldehyde (OPA): Reacts with primary amines. thermofisher.com
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comrsc.org
4-chloro-7-nitrobenzofurazane (NBD-Cl): A reagent that reacts with both primary and secondary amines to produce highly fluorescent derivatives. mdpi.comnih.gov
Dansyl chloride: Another common reagent for creating fluorescent derivatives. actascientific.com
An automated pre-column derivatization method has been developed for the HPLC determination of aliphatic amines, including this compound, in air samples. thermofisher.com In this method, primary amines are first derivatized with OPA, followed by the derivatization of secondary amines with FMOC-Cl. thermofisher.com The resulting derivatives are then separated and detected by fluorescence. thermofisher.com Similarly, a method for analyzing dimethylamine and this compound in pharmaceuticals utilizes NBD-Cl for pre-column derivatization, followed by HPLC-FLD detection. mdpi.comnih.gov The derivatization reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH and may require heating to proceed to completion. mdpi.com
Table of Research Findings for this compound Analysis
| Analytical Technique | Derivatization Reagent | Matrix | Key Findings | Citations |
| HS-GC/FID | None | Pharmaceutical APIs | Developed a validated method for this compound and triethylamine quantification. | eurasianjournals.comresearchgate.net |
| HS-GC-FID | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as additive | Pharmaceuticals | DBU additive mitigates matrix effects and improves amine recovery. | rsc.org |
| HPLC-FLD | 4-chloro-7-nitrobenzofurazane (NBD-Cl) | Pharmaceuticals, Natural Water | Pre-column derivatization enables sensitive and selective quantification. In water analysis, OPA is used to remove primary amine interference. | mdpi.comnih.govresearchgate.net |
| RP-HPLC | This compound as eluent additive | Pharmaceutical Formulations | This compound acts as a silanol blocker and ion-pairing agent, improving peak shape and efficiency for both acidic and basic drugs. | nih.govresearchgate.net |
| Ion Chromatography | None | Environmental/Atmospheric Samples | Allows for the direct analysis of protonated this compound, often with pre-concentration to achieve low detection limits. | d-nb.infonih.gov |
| HPLC-FLD | o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) | Air | Automated pre-column derivatization for sequential analysis of primary and secondary amines. | thermofisher.com |
Spectroscopic Characterization Methods for Structural Elucidation
Advanced spectroscopic techniques are indispensable for the detailed structural analysis of this compound and its interactions at a molecular level. Methods such as infrared depletion spectroscopy and nuclear magnetic resonance provide profound insights into the vibrational modes of this compound complexes and its dynamic behavior in various chemical environments.
Infrared Depletion Spectroscopy of this compound Complexes
Infrared (IR) depletion spectroscopy, particularly when combined with techniques like resonant two-photon ionization (R2PI) time-of-flight mass spectrometry, is a powerful method for characterizing the vibrational modes of weakly bound molecular complexes in the gas phase. This approach has been effectively utilized to study the hydrogen-bonded complexes of this compound.
A notable study investigated the 1:1 complex formed between aniline (B41778) and this compound (DEA) in a supersonic jet. acs.orgacs.org The research measured the vibrational frequencies of the N-H stretching modes after the formation of the hydrogen-bonded complex. acs.org Three distinct infrared absorption bands were identified and assigned:
A band at 3473 cm⁻¹ was assigned to the free N-H stretching vibration of the aniline molecule within the complex. acs.orgacs.orgacs.org
A band at 3369 cm⁻¹ was attributed to the hydrogen-bonded N-H stretching vibration of aniline. acs.orgacs.orgacs.org
A band at 3294 cm⁻¹ was assigned to the N-H stretching vibration of the this compound molecule participating in the complex. acs.orgacs.orgacs.org
The significant red-shift of the N-H stretching vibrations for both aniline and this compound, when compared to their uncomplexed states, provides direct evidence of hydrogen bond formation. acs.orgacs.orgresearchgate.net Ab initio calculations supported a structure where one of the N-H bonds of aniline interacts with the nitrogen atom of this compound, with a calculated binding energy of 15.8 kJ mol⁻¹. acs.orgacs.orgresearchgate.net Furthermore, the spectral broadening observed for the hydrogen-bonded N-H stretch at 3369 cm⁻¹ suggests rapid vibrational energy dynamics, including intramolecular vibrational relaxation (IVR) or vibrational predissociation with a sub-picosecond lifetime. acs.org
Table 1: Infrared Depletion Spectroscopy Data for the Aniline-Diethylamine Complex
| Observed Frequency (cm⁻¹) | Assignment |
|---|---|
| 3473 | Free N-H stretch of Aniline |
| 3369 | H-bonded N-H stretch of Aniline |
Nuclear Magnetic Resonance (NMR) Applications in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution, and it has been extensively applied to study this compound's chemical environment, hydrogen bonding, and involvement in reaction mechanisms.
Research into the hydrogen bonding of this compound has utilized ¹H NMR to study the concentration dependence of the N-H proton chemical shift in different solvents. acs.org In a non-hydrogen-bonding solvent like cyclohexane, the chemical shift of the N-H proton shows a particular concentration dependence. acs.org However, when studied in a hydrogen-bonding solvent such as acetonitrile, the N-H resonance shifts to lower values as the concentration of this compound decreases. acs.org This downfield shift indicates that the hydrogen bonds formed between this compound and acetonitrile are stronger than the self-association hydrogen bonds between this compound molecules. acs.org The rapid equilibrium between the different hydrogen-bonded species results in a single, sharp, averaged N-H peak in the spectrum. acs.org
Table 2: Concentration Dependence of this compound N-H Proton Chemical Shift in Acetonitrile at 40°C
| Mole Fraction this compound | Chemical Shift (τ units) |
|---|---|
| 1.0000 | 9.19 |
| 0.7440 | 9.17 |
| 0.5012 | 9.13 |
| 0.2488 | 9.07 |
| 0.1011 | 9.00 |
| 0.0000 (extrapolated) | 8.93 |
Data sourced from a 1963 study by Springer and Meek. acs.org
NMR is also instrumental in studying proton transfer and molecular interactions. For instance, when this compound is mixed with acetylacetone, it forms a 1:1 molecular complex. cdnsciencepub.comcdnsciencepub.com The NMR spectrum of this complex reveals a simultaneous proton exchange between the amine N-H group and both the O-H and =C-H groups of the enol tautomer of acetylacetone, highlighting how this compound can significantly alter keto-enol equilibrium and increase the conversion rate. cdnsciencepub.comcdnsciencepub.com Additionally, both ¹H and ¹³C NMR are routinely used to monitor the progress of chemical reactions involving this compound, such as in the synthesis of d-lysergic acid diethylamide (LSD), where the epimeric ratio can be determined by NMR. researchgate.net The standard ¹³C NMR spectrum of this compound shows characteristic peaks for the two non-equivalent carbons. chemicalbook.com
Table 3: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 8021 |
| Aniline | 6115 |
| Acetonitrile | 6342 |
| Cyclohexane | 8078 |
| Acetylacetone | 623 |
| Tetramethylsilane | 6333 |
Computational Chemistry and Theoretical Studies on Diethylamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the diethylamine molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. acs.org
Density Functional Theory (DFT) Applications for Reactivity and Interaction Analysis
Density Functional Theory (DFT) has become a widely used method for studying the reactivity and interactions of this compound. nih.govmdpi.comresearchgate.net DFT calculates the electron density of a molecule to determine its energy and other properties, offering a balance between computational cost and accuracy. nih.govunipd.it This approach is instrumental in predicting reaction pathways, analyzing transition states, and understanding intermolecular forces. nih.govfrontiersin.org
DFT has been employed to investigate various reactions involving this compound. For instance, in the context of forming protic ionic liquids, DFT calculations at the B3LYP/6-31++G(d,p) level of theory have been used to examine the structural and energetic characteristics of compounds formed from the reaction of this compound with different acids. researchgate.net These calculations help in understanding the strength of hydrogen bonds and the nature of the resulting ion pairs. researchgate.net In another study, DFT was used to analyze the reactivity of various aliphatic amines, including this compound, in aromatic nucleophilic substitution reactions. scirp.org The calculations helped to explain the observed order of reactivity by examining the energies of the Meisenheimer complexes formed during the reaction. scirp.org
The application of DFT extends to understanding the role of this compound in atmospheric chemistry. Quantum chemical calculations using DFT have been crucial in studying the formation of molecular clusters involving this compound and acids like methanesulfonic acid, providing insights into new particle formation in the atmosphere. ustc.edu.cn
Table 1: Examples of DFT Applications in this compound Research
| Research Area | DFT Functional/Basis Set | Key Findings |
|---|---|---|
| Protic Ionic Liquid Formation | B3LYP-GD3/6-31++G(d,p) | Characterized structural and energetic properties of this compound-acid complexes. researchgate.net |
| Aromatic Nucleophilic Substitution | B3LYP/6-31G* | Explained the reactivity order of aliphatic amines by calculating intermediate complex energies. scirp.org |
| Atmospheric Cluster Formation | Not specified | Investigated the aerosol formation potential of the methanesulfonic acid-diethylamine system. ustc.edu.cn |
| Palladium(II) Allyl Complex Amination | Not specified | Investigated the mechanism of nucleophilic attack by this compound. rsc.org |
Natural Bond Orbital (NBO) Analysis for Understanding Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational method used to study the bonding and electronic structure of molecules in a way that aligns with classical chemical concepts like Lewis structures. juniperpublishers.comwisc.edu NBO analysis transforms the complex molecular orbitals obtained from quantum chemical calculations into localized orbitals that represent bonds, lone pairs, and anti-bonding orbitals. juniperpublishers.com This allows for a detailed examination of charge transfer, hyperconjugation, and other electronic interactions that influence molecular stability and reactivity. researchgate.netresearchgate.net
In studies involving this compound, NBO analysis has been instrumental in quantifying the strength of hydrogen bonds in ion pairs formed with various acids. researchgate.net By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO provides a quantitative measure of the delocalization of electron density, which is a key feature of hydrogen bonding. researchgate.netwisc.edu For example, in this compound-based protic ionic liquids, NBO analysis helps to elucidate the nature of the interactions between the diethylammonium (B1227033) cation and the corresponding anion. researchgate.net This information is crucial for understanding the physical and chemical properties of these materials. researchgate.net
NBO analysis can also reveal subtle electronic effects that govern the reactivity of this compound in different chemical environments. For instance, it can be used to understand how substituents on the this compound molecule or the nature of the reacting partner can influence the charge distribution and, consequently, the reaction pathway.
Table 2: Key Information Provided by NBO Analysis of this compound Systems
| NBO Parameter | Description | Relevance to this compound Chemistry |
|---|---|---|
| Orbital Occupancy | Number of electrons in a specific NBO. | Reveals the extent of electron delocalization in bonds and lone pairs. |
| Donor-Acceptor Interactions (E(2)) | Second-order perturbation energy, which quantifies the stabilization energy from electron delocalization between a filled donor NBO and a vacant acceptor NBO. wisc.edu | Quantifies the strength of hydrogen bonds and other intermolecular interactions. researchgate.netwisc.edu |
| Natural Atomic Charges | Charges on individual atoms derived from the NBO analysis. | Provides insight into the electrostatic potential and reactivity of different sites within the molecule. |
| Hybridization | Describes the character of the atomic orbitals contributing to a bond. | Helps to understand the geometry and bonding nature of the this compound molecule. |
Molecular Dynamics and Simulation Studies of this compound Systems
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of systems containing this compound. nih.gov These simulations are particularly useful for understanding the behavior of this compound in the liquid phase and in complex mixtures. researchgate.net
MD simulations have been used to investigate the properties of liquid this compound and its mixtures with other solvents. For example, simulations can predict thermodynamic properties like density and heat of vaporization, which can be compared with experimental data to validate the force fields used in the simulations. nih.gov Furthermore, MD simulations can reveal details about the liquid structure, such as the arrangement of molecules and the extent of hydrogen bonding. researchgate.net
In the context of materials science, MD simulations have been employed to study the behavior of this compound in ionic liquids and at interfaces. researchgate.netmdpi.com For example, simulations can provide insights into the structure and dynamics of ionic liquids containing the diethylammonium cation, helping to explain their unique properties. researchgate.net MD simulations can also be used to study the partitioning and behavior of this compound at interfaces, which is relevant to a variety of applications, including catalysis and surface chemistry. acs.org
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Solvent Interactions, Ionic Liquid Formation)
The intermolecular interactions of this compound are crucial in determining its physical properties and its behavior in various chemical systems. Computational methods are extensively used to study these interactions, which include hydrogen bonding, solvent interactions, and the formation of ionic liquids.
This compound can act as a hydrogen bond acceptor through its lone pair of electrons on the nitrogen atom and as a hydrogen bond donor through the N-H proton. The interaction of this compound with protic acids leads to the formation of hydrogen-bonded complexes or ion pairs. researchgate.net Quantum chemical calculations, particularly DFT, are used to investigate the strength and nature of these hydrogen bonds. researchgate.netmdpi.com The formation of either a molecular complex or an ion pair depends on the strength of the acid and the number of ethyl groups attached to the nitrogen atom. researchgate.net
The interaction of this compound with solvents is also a key area of study. MD simulations can be used to model the solvation of this compound in different solvents, providing insights into the structure of the solvation shell and the thermodynamics of solvation. researchgate.net Understanding these interactions is important for predicting the solubility and reactivity of this compound in various media.
The formation of protic ionic liquids (PILs) from this compound and various acids is a significant area of research. researchgate.net Computational studies have shown that the reaction of this compound with acids like methanesulfonic acid can produce PILs, while reactions with other acids can form salts with higher melting points. researchgate.net These studies highlight the importance of the interplay between hydrogen bonding and other intermolecular forces in determining the properties of these materials. acs.orgulpgc.es
Kinetic Modeling of this compound Reactions in Complex Systems (e.g., Atmospheric Processes)
Kinetic modeling is used to simulate the rates and mechanisms of chemical reactions over time. In the context of this compound, kinetic modeling is particularly important for understanding its role in complex systems like atmospheric and combustion chemistry. researchgate.netresearchgate.net
In atmospheric chemistry, this compound can participate in new particle formation through its reactions with acids like methanesulfonic acid (MSA). ustc.edu.cn Quantum chemical calculations are first used to determine the thermodynamics and kinetics of the clustering reactions between this compound and MSA. ustc.edu.cn This data is then used as input for cluster kinetic models, which simulate the formation and growth of aerosol particles under various atmospheric conditions. ustc.edu.cn These models have shown that the MSA-diethylamine system has a significant potential for aerosol formation. ustc.edu.cn
In combustion chemistry, detailed kinetic models are developed to describe the oxidation of this compound over a wide range of temperatures and pressures. researchgate.net These models consist of a large number of elementary reactions with their corresponding rate constants, which are often determined from a combination of theoretical calculations and experimental data. researchgate.netresearchgate.net Such models can predict important combustion properties like ignition delay times and the formation of pollutants like NOx. researchgate.netukccsrc.ac.uk Sensitivity analysis and reaction pathway analysis of these models can identify the dominant reaction pathways for the consumption of this compound under different conditions. researchgate.net
Emerging Research Areas and Future Perspectives for Diethylamine
Development of Novel Catalytic Systems for Sustainable Diethylamine Synthesis
The pursuit of green chemistry is driving significant research into developing sustainable and efficient methods for synthesizing this compound. Traditional synthesis routes often involve high temperatures and pressures, leading to considerable energy consumption and waste generation. researchgate.netrsc.org The focus of current research is on creating novel catalytic systems that can operate under milder conditions, utilize renewable feedstocks, and improve selectivity to minimize byproducts. researchgate.netchemrxiv.org
Key developments in this area include:
Heterogeneous Catalysts: Researchers are exploring the use of nanomaterials and supported non-noble metal catalysts. chemrxiv.org For instance, a novel nano-catalyst of Ni/NiO@C has shown high efficiency for the N-methylation of various amines to produce N,N-diethylamines under mild conditions. chemrxiv.org These catalysts offer advantages such as easy separation from the reaction mixture and high recyclability, which are crucial for industrial applications. researchgate.netchemrxiv.org
Homogeneous Catalysts: Advances in homogeneous catalysis, including the use of N-heterocyclic carbene iridium complexes and nickel-based catalyst systems, are also showing promise for the N-alkylation of amines with alcohols. rsc.org These systems can offer high selectivity and activity for specific transformations. rsc.org
Bio-inspired Frameworks: Catalysts incorporating earth-abundant, non-toxic metals and bio-inspired frameworks are being designed to enhance catalytic activity under ambient or near-ambient conditions. researchgate.net This approach aims to reduce reliance on hazardous reagents and lower greenhouse gas emissions. researchgate.net
Renewable Feedstocks: A significant goal is to move away from petroleum-based starting materials. Research is underway to utilize biomass-derived alcohols and other renewable resources for this compound synthesis, contributing to a more circular economy. rsc.org
The development of these advanced catalytic systems is not only aimed at making this compound production more environmentally friendly but also more cost-effective. chemrxiv.orgarchivemarketresearch.com
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of this compound in Biological and Environmental Systems
The ability to detect and quantify this compound in real-time is crucial for environmental monitoring, industrial process control, and understanding its role in biological systems. Researchers are increasingly employing advanced spectroscopic and imaging techniques to achieve high sensitivity and selectivity.
Laser-Based Spectroscopy: Techniques like mid-infrared laser spectroscopy are being investigated for the detection of moderately large biomarker molecules, including methylamines. optica.org These methods offer the potential for real-time breath monitoring and simultaneous detection of multiple molecules. optica.org
Chemiresistive Gas Sensors: Novel gas sensors are being developed for the highly sensitive detection of this compound at room temperature. acs.org For example, graphitic carbon nitride (g-C3N4) nanosheets decorated with CuO hollow polyhedral structures have demonstrated remarkable sensing capabilities for this compound gas. acs.org These sensors benefit from efficient charge transfer and a porous structure, leading to enhanced sensitivity and selectivity. acs.org
Hyperspectral and Multispectral Imaging: These imaging techniques, which capture an entire spectrum at each pixel of an image, are finding applications in various fields, from remote sensing to medical imaging. electrooptics.com While not specific to this compound in the provided context, the principles of using spectral information for identification and quantification can be applied to monitor its presence and distribution in environmental or biological samples. electrooptics.commdpi.com
Magnetic Resonance Imaging (MRI): In biomedical research, MRI has been used for real-time monitoring of gadolinium diethylenetriamine (B155796) penta-acetic acid (a derivative of this compound) to study the dynamics of the blood-brain barrier. nih.gov This demonstrates the potential of advanced imaging to track this compound-containing compounds in vivo. nih.gov
These advanced techniques are moving beyond traditional analytical methods like gas chromatography-mass spectrometry, offering non-destructive, real-time analysis that is essential for dynamic systems. optica.orgmdpi.com
Deeper Mechanistic Insights into Long-term Environmental and Biological Impacts of this compound and its Derivatives
Understanding the long-term fate and effects of this compound and its derivatives in the environment and within biological systems is a critical area of ongoing research. While this compound is used in various industrial applications, its potential environmental and health impacts necessitate thorough investigation. nih.gov
Current research focuses on:
Biodegradation Pathways: Studies have identified that bacteria such as Pseudomonas putida can biodegrade N,N-diethyl-m-toluamide (DEET), a common insect repellent and a derivative of this compound. researchgate.net The degradation pathway involves the initial breakdown into 3-methylbenzoate (B1238549) and this compound. researchgate.net Understanding these microbial degradation processes is key to assessing the environmental persistence of this compound-containing compounds. researchgate.net
Toxicity and Carcinogenicity Studies: Long-term inhalation studies on rats and mice have been conducted to evaluate the carcinogenic potential of this compound. nih.gov The National Toxicology Program (NTP) found no evidence of carcinogenic activity in these studies, although nonneoplastic lesions were observed in the nose, cornea, pleura, and lung at certain exposure levels. nih.gov
Formation of Disinfection Byproducts: Research is exploring the formation potential of disinfection byproducts when water containing halides is treated with oxidants. While not directly focused on this compound, these mechanistic studies on related amine compounds provide a framework for understanding how this compound might react in water treatment processes. acs.org
Environmental Fate and Transport: The ubiquitous nature of this compound in trace amounts from natural sources and its industrial production volume highlight the need to understand its transport and transformation in various environmental compartments. nih.gov Research in this area helps to model and predict its environmental concentrations and potential exposure pathways.
These mechanistic studies are essential for developing comprehensive risk assessments and guiding regulations to ensure the safe use and disposal of this compound and its derivatives.
Computational Design and Predictive Modeling for this compound Derivatives with Targeted Functionalities
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific properties. For this compound, these approaches are being used to predict the characteristics of its derivatives for various applications, from pharmaceuticals to materials science.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity or toxicity of chemical compounds based on their molecular structure. nih.gov These models can be applied to screen libraries of this compound derivatives for potential therapeutic applications or to assess their potential hazards. frontiersin.org
Molecular Docking and Virtual Screening: These computational techniques are used to predict the binding affinity and interaction between a small molecule, such as a this compound derivative, and a biological target like a protein or enzyme. frontiersin.orgresearchgate.net This is particularly valuable in drug discovery for identifying promising lead compounds. frontiersin.org For example, in silico analyses have been used to predict the antiprotozoal properties of sulfonamide derivatives, some of which contain a this compound moiety. royalsocietypublishing.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. researchgate.net This can be used to study the stability of drug-receptor complexes or the interactions of this compound derivatives within a material matrix. srce.hr
Predictive Modeling for Formulation Design: Computational tools are employed to predict various properties crucial for formulation design, such as solubility, stability, and release patterns. nih.gov This helps to streamline the development of products containing this compound derivatives, reducing the need for extensive experimental work. nih.govsrce.hr
By leveraging these computational methods, researchers can accelerate the discovery and optimization of this compound derivatives with desired functionalities, saving time and resources in the development process. nih.govfrontiersin.org
Interdisciplinary Research Integrating this compound Studies with Materials Science, Biotechnology, and Environmental Engineering
The future of this compound research lies in interdisciplinary collaboration, where its properties are harnessed in synergy with other scientific and engineering fields.
Materials Science: this compound and its derivatives are used in the synthesis of various materials. For instance, amines like this compound have been used as precipitating agents in the synthesis of layered double hydroxides, which have applications in catalysis, adsorption, and drug delivery. mdpi.com Interdisciplinary research in this area focuses on tailoring the properties of these materials by controlling the synthesis conditions, including the type of amine used. mdpi.com The integration of materials science with environmental engineering is also leading to the development of new materials for a cleaner and safer environment. tuni.fi
Biotechnology: In biotechnology, this compound derivatives are being explored for various applications. The development of thermosensitive fluorescent probes based on triamino-phenazinium dyes containing this compound groups highlights the potential for creating advanced biosensors. mdpi.com Furthermore, the study of microbial degradation of this compound-containing compounds is a key area of environmental biotechnology. researchgate.net
Environmental Engineering: The intersection of this compound research with environmental engineering is crucial for addressing pollution and promoting sustainability. ktu.lt This includes developing technologies for the removal of this compound and its derivatives from waste streams and creating more environmentally friendly industrial processes. tuni.firesearchgate.net For example, this compound dithiocarbamate (B8719985) has been studied for the recovery of nickel from slag waste, demonstrating a potential application in waste valorization and pollution reduction. researchgate.net
The synergy between these disciplines is essential for unlocking the full potential of this compound and its derivatives, leading to innovative solutions for challenges in health, manufacturing, and environmental protection. ktu.ltresearchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
